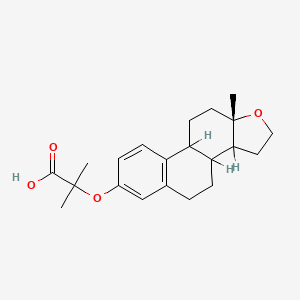
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is a synthetic organic compound that belongs to the class of estratriene derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid typically involves multi-step organic reactions. The starting materials are usually estratriene derivatives, which undergo functional group modifications to introduce the methyl and propionic acid groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including hormone regulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid involves its interaction with specific molecular targets and pathways. These may include hormone receptors, enzymes, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Estrone: Another estrogen hormone with a similar core structure.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
Uniqueness
2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other estratriene derivatives.
Propriétés
Numéro CAS |
111825-43-5 |
|---|---|
Formule moléculaire |
C21H28O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[[(11aS)-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-7-yl]oxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C21H28O4/c1-20(2,19(22)23)25-14-5-7-15-13(12-14)4-6-17-16(15)8-10-21(3)18(17)9-11-24-21/h5,7,12,16-18H,4,6,8-11H2,1-3H3,(H,22,23)/t16?,17?,18?,21-/m0/s1 |
Clé InChI |
OSSPFHPOWGXPTG-XPGIBRRYSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O |
SMILES canonique |
CC12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















